N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine

CAS No.:

Cat. No.: VC17998373

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2 |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 3-[2,3-dimethylbutyl(methyl)amino]propanoic acid |

| Standard InChI | InChI=1S/C10H21NO2/c1-8(2)9(3)7-11(4)6-5-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13) |

| Standard InChI Key | MMGLDVHAFDFSKF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)CN(C)CCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

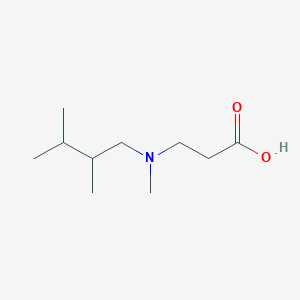

The compound’s systematic IUPAC name is 3-[(2,3-dimethylbutyl)(methyl)amino]propanoic acid, with the molecular formula C₁₀H₂₁NO₂ (calculated molecular weight: 187.28 g/mol) . Its structure consists of:

-

A beta-alanine backbone (3-aminopropanoic acid).

-

A methyl group attached to the amino nitrogen.

-

A 2,3-dimethylbutyl group as the N-alkyl substituent.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO₂ | Inferred |

| Molecular Weight | 187.28 g/mol | Calculated |

| IUPAC Name | 3-[(2,3-dimethylbutyl)(methyl)amino]propanoic acid | N/A |

| Common Synonyms | Not widely reported | N/A |

Synthesis and N-Alkylation Strategies

General Methods for N-Alkylated Beta-Alanines

While no direct synthesis protocols for N-(2,3-dimethylbutyl)-N-methyl-beta-alanine exist, analogous N-alkylation techniques from beta-alanine precursors are well-established :

SN2 Displacement of α-Halo Acids

A classic approach involves substituting α-bromo or α-chloro derivatives of amino acids with alkylamines. For example, Fischer’s 1915 method for N-methylalanine used α-bromo acids reacted with methylamine . Adapting this to beta-alanine would require generating a β-bromo intermediate, though steric hindrance from the 2,3-dimethylbutyl group may reduce yield .

Sulfonamide Protection and Alkylation

Modern protocols employ sulfonamide protections (e.g., o-nitrobenzenesulfonyl, tosyl) to enable selective N-alkylation. Albanese et al. achieved N-methylation of valine and phenylalanine using phase-transfer catalysis with triethylbenzylammonium chloride (TEBA) . For bulkier alkyl groups like 2,3-dimethylbutyl, harsher conditions (e.g., DBU/LiOH) may be necessary .

Diazomethane Alkylation

Physicochemical Properties

Predicted Properties from Analogues

Data from N-(3,3-dimethylbutyl)-N-methyl-beta-alanine (CID 60986793) and N-methyl-beta-alanine (CID 75891) suggest:

Table 2: Comparative Physicochemical Data

The 2,3-dimethylbutyl isomer likely exhibits even lower solubility due to increased steric bulk, though experimental data are lacking.

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 (33% of reports) | P264: Wash skin thoroughly |

| Eye Irritation | H319 (67% of reports) | P305+P351+P338: Eye rinse |

The 2,3-dimethylbutyl variant may pose higher irritation risks due to increased hydrophobicity.

Research Gaps and Future Directions

-

Synthetic Challenges: Optimizing routes for sterically hindered N-alkylation.

-

Spectroscopic Characterization: NMR and XRD data to confirm structure.

-

Biological Testing: Cytotoxicity, metabolic stability, and target engagement studies.

-

Regulatory Documentation: Safety assessments under REACH or equivalent frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume